Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate
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Overview
Description
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields due to their ability to form polymers. This particular compound features a benzyl group attached to an acrylate moiety, with a biphenyl substituent, making it a versatile molecule in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate typically involves the esterification of benzyl alcohol with 2-([1,1’-biphenyl]-4-ylmethyl)acrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of optical films and coatings due to its excellent refractive index properties
Mechanism of Action
The mechanism of action of Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate involves its ability to undergo polymerization. The acrylate group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the environment in which they are used .
Comparison with Similar Compounds
Similar Compounds
Benzyl acrylate: Lacks the biphenyl substituent, making it less versatile in certain applications.
2-Ethylhexyl acrylate: Used in similar applications but has different physical properties due to the absence of the benzyl and biphenyl groups.
Uniqueness
Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate is unique due to its combination of the benzyl and biphenyl groups, which impart specific physical and chemical properties. This makes it particularly useful in applications requiring high refractive index and biocompatibility .
Properties
Molecular Formula |
C23H20O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl 2-[(4-phenylphenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C23H20O2/c1-18(23(24)25-17-20-8-4-2-5-9-20)16-19-12-14-22(15-13-19)21-10-6-3-7-11-21/h2-15H,1,16-17H2 |
InChI Key |
BVCJOQNRFCGRER-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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